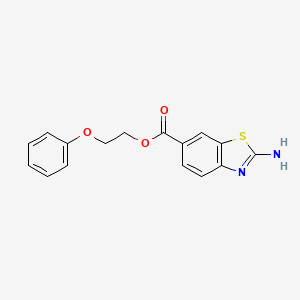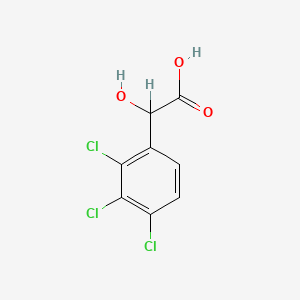![molecular formula C16H20N2O3 B14318643 N-[4-(3-Ethyl-2,6-dioxopiperidin-3-yl)phenyl]propanamide CAS No. 112606-85-6](/img/structure/B14318643.png)
N-[4-(3-Ethyl-2,6-dioxopiperidin-3-yl)phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(3-Ethyl-2,6-dioxopiperidin-3-yl)phenyl]propanamide is a chemical compound that belongs to the class of piperidine derivatives This compound is known for its unique structural features, which include a piperidine ring substituted with an ethyl group and a phenyl ring attached to a propanamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-Ethyl-2,6-dioxopiperidin-3-yl)phenyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a diester.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using an appropriate alkylating agent.
Attachment of the Phenyl Ring: The phenyl ring is attached through a substitution reaction, often using a halogenated benzene derivative.
Formation of the Propanamide Group: The final step involves the formation of the propanamide group through an amidation reaction using a suitable amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
化学反应分析
Types of Reactions
N-[4-(3-Ethyl-2,6-dioxopiperidin-3-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
N-[4-(3-Ethyl-2,6-dioxopiperidin-3-yl)phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Pharmacology: It is investigated for its ability to modulate biological pathways and its potential as a drug candidate.
Chemical Biology: The compound is used as a tool to study various biological processes and molecular interactions.
Industrial Applications: It may be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[4-(3-Ethyl-2,6-dioxopiperidin-3-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and gene expression . This modulation can result in various biological effects, such as anti-inflammatory and anti-cancer activities .
相似化合物的比较
N-[4-(3-Ethyl-2,6-dioxopiperidin-3-yl)phenyl]propanamide can be compared with other similar compounds, such as:
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Pomalidomide: A derivative of thalidomide with enhanced potency and reduced side effects.
Lenalidomide: Another thalidomide derivative with applications in cancer therapy.
These compounds share structural similarities but differ in their specific biological activities and therapeutic applications.
属性
CAS 编号 |
112606-85-6 |
|---|---|
分子式 |
C16H20N2O3 |
分子量 |
288.34 g/mol |
IUPAC 名称 |
N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]propanamide |
InChI |
InChI=1S/C16H20N2O3/c1-3-13(19)17-12-7-5-11(6-8-12)16(4-2)10-9-14(20)18-15(16)21/h5-8H,3-4,9-10H2,1-2H3,(H,17,19)(H,18,20,21) |
InChI 键 |
VJRROJURLMGMBE-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)NC1=CC=C(C=C1)C2(CCC(=O)NC2=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


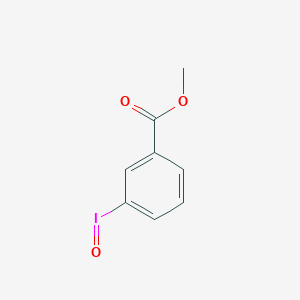
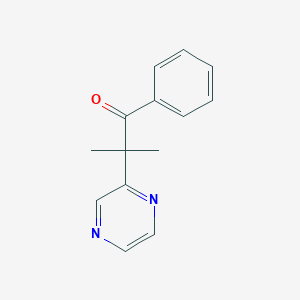
![5-[(4-Nitrophenyl)methoxy]-4,5-dioxo-3-(phenylsulfanyl)pentanoate](/img/structure/B14318573.png)
![Methyl 4-[(6-methylideneoct-7-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14318581.png)

![N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide](/img/structure/B14318588.png)
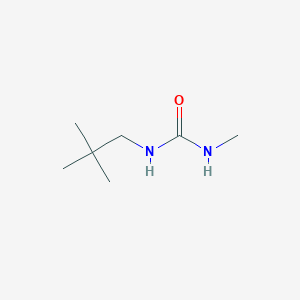
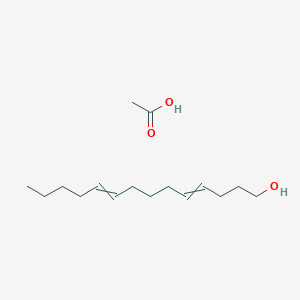
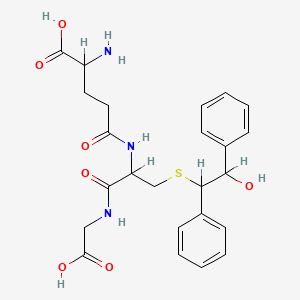
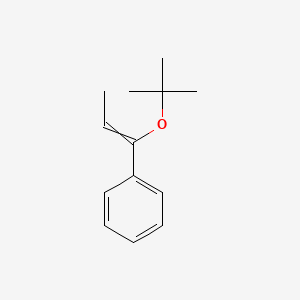

![4-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}-1,2,3-benzotriazine](/img/structure/B14318628.png)
